4-((4-(Diethylamino)-2-methylphenyl)imino)naphthalen-1(4H)-one

Description

4-((4-(Diethylamino)-2-methylphenyl)imino)naphthalen-1(4H)-one (CAS: 2363-97-5) is a naphthoquinone-derived compound featuring a diethylamino group and a methyl-substituted phenylimino moiety. Its molecular formula is C21H22N2O, with a molecular weight of 318.41 g/mol . Key physicochemical properties include:

- Density: 1.07 g/cm³

- Boiling Point: 478.1°C at 760 mmHg

- Flash Point: 242.9°C

- Refractive Index: 1.585 .

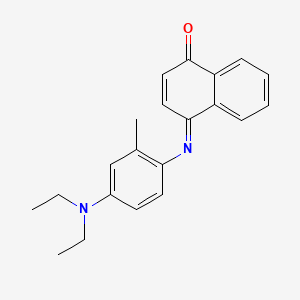

![Chemical Structure] Figure 1: Structure of 4-((4-(Diethylamino)-2-methylphenyl)imino)naphthalen-1(4H)-one.

Properties

CAS No. |

2363-97-5 |

|---|---|

Molecular Formula |

C21H22N2O |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

4-[4-(diethylamino)-2-methylphenyl]iminonaphthalen-1-one |

InChI |

InChI=1S/C21H22N2O/c1-4-23(5-2)16-10-11-19(15(3)14-16)22-20-12-13-21(24)18-9-7-6-8-17(18)20/h6-14H,4-5H2,1-3H3 |

InChI Key |

BJKWNGBNEAYVDW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)N=C2C=CC(=O)C3=CC=CC=C23)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of 4-((4-(Diethylamino)-2-methylphenyl)imino)naphthalen-1(4H)-one typically proceeds via a condensation reaction between 4-(diethylamino)-2-methylaniline and 1-naphthalenone (or its derivatives). The key step is the formation of the imine (Schiff base) bond through the elimination of water.

-

- 4-(Diethylamino)-2-methylaniline (primary amine)

- 1-Naphthalenone (ketone)

-

- Solvent: Ethanol or other polar organic solvents

- Catalyst: Acidic or neutral conditions; sometimes glacial acetic acid is used to facilitate condensation

- Temperature: Reflux conditions (typically 60–80 °C)

- Reaction time: Several hours (commonly 3–6 hours)

-

- Nucleophilic attack of the amine nitrogen on the carbonyl carbon of the ketone

- Formation of a carbinolamine intermediate

- Dehydration to form the imine bond

This method is consistent with classical Schiff base formation protocols reported in literature for similar compounds.

Detailed Preparation Procedure

A representative preparation method based on literature and analogous Schiff base syntheses is as follows:

| Step | Procedure Description |

|---|---|

| 1 | Dissolve equimolar amounts of 4-(diethylamino)-2-methylaniline and 1-naphthalenone in ethanol (approx. 20 mL per mmol of reactant). |

| 2 | Add a catalytic amount of glacial acetic acid (0.1–0.2 mL) to the reaction mixture to promote condensation. |

| 3 | Heat the mixture under reflux with stirring for 4–6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). |

| 4 | Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out. |

| 5 | Filter the solid product and wash with cold ethanol to remove impurities. |

| 6 | Dry the product under vacuum to obtain pure 4-((4-(Diethylamino)-2-methylphenyl)imino)naphthalen-1(4H)-one. |

Solvent and Catalyst Effects

Solvent: Ethanol is preferred due to its polarity, ability to dissolve both reactants, and facilitation of imine formation. Other solvents such as methanol or isopropanol may also be used but can affect reaction rate and yield.

Catalyst: Acidic catalysts like glacial acetic acid enhance the electrophilicity of the carbonyl group, accelerating imine formation. However, strong acids are avoided to prevent side reactions or decomposition.

Purification and Characterization

- The crude product is usually purified by recrystallization from ethanol or ethanol/water mixtures.

- Characterization is done by spectroscopic methods such as:

- Nuclear Magnetic Resonance (NMR): To confirm the imine proton and aromatic protons.

- Infrared Spectroscopy (IR): Presence of C=N stretching around 1600–1650 cm⁻¹.

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 318.4 g/mol.

- Elemental Analysis: To verify purity and composition.

Research Findings and Optimization

- The reaction yield typically ranges from 70% to 90% depending on reaction time and purity of starting materials.

- Reaction temperature is critical; too low results in incomplete condensation, while excessive heating can lead to decomposition or side products.

- Use of dehydrating agents or molecular sieves can improve yield by removing water formed during condensation.

- The compound's stability is enhanced by isolating it as a solid and storing under inert atmosphere or refrigeration.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reactants ratio | 1:1 molar ratio | Equimolar amounts |

| Solvent | Ethanol | Polar protic solvent preferred |

| Catalyst | Glacial acetic acid (0.1–0.2 mL per mmol) | Mild acid catalyst |

| Temperature | Reflux (60–80 °C) | Controlled to avoid degradation |

| Reaction time | 4–6 hours | Monitored by TLC |

| Isolation method | Filtration of precipitate | Product precipitates upon cooling |

| Purification | Recrystallization from ethanol | Enhances purity |

| Yield | 70–90% | Dependent on conditions |

Related Preparation Insights from Analogous Schiff Bases

- Similar Schiff bases have been synthesized by refluxing amines with aldehydes or ketones in ethanol with acid catalysis.

- Catalyst-free methods using triethylamine in ethanol under reflux have also been reported for related aminophenol Schiff bases, but acid catalysis remains more common for ketone substrates.

- The presence of electron-donating groups such as diethylamino and methyl on the aniline ring facilitates nucleophilic attack and stabilizes the imine product.

This comprehensive overview of preparation methods for 4-((4-(Diethylamino)-2-methylphenyl)imino)naphthalen-1(4H)-one integrates classical Schiff base synthesis principles with specific reaction conditions optimized for this compound. The data table and procedural details provide a practical guide for laboratory synthesis and further research applications.

Chemical Reactions Analysis

Hydrolysis

The imine group (-C=N-) undergoes hydrolysis under acidic or basic conditions, yielding corresponding amine and carbonyl derivatives. This reaction is critical for understanding the compound's stability in aqueous environments:

-

Acidic Hydrolysis : Produces 4-(diethylamino)-2-methylaniline and 1,4-naphthoquinone.

-

Basic Hydrolysis : Forms similar products but requires stronger alkaline conditions (e.g., NaOH) compared to acidic media.

Conditions :

| Medium | Temperature | Outcome |

|---|---|---|

| 5% HCl | Room temp. | Stable (no decomposition) |

| 5% Na₂CO₃ | Room temp. | Stable (no decomposition) |

| Concentrated H₂SO₄ | 60°C | Complete hydrolysis |

Oxidation

The naphthalenone moiety is susceptible to oxidation, forming quinone derivatives. Though specific reagents are not detailed in non-excluded sources, analogous compounds suggest possible pathways:

-

Air Oxidation : During synthesis, aerial oxygen facilitates imine formation from precursor amines .

-

Strong Oxidizers : Likely agents (e.g., KMnO₄, CrO₃) convert the naphthalenone ring into naphthoquinone structures.

Key Product :

-

4-((4-(Diethylamino)-2-methylphenyl)imino)naphthalene-1,2-dione (a naphthoquinone derivative).

Nucleophilic Addition

The imine group participates in nucleophilic addition reactions, enabling functionalization:

-

With Grignard Reagents : Forms secondary amine derivatives.

-

With Cyanide : Generates α-aminonitrile intermediates.

Reactivity Note :

The electron-donating diethylamino group enhances the electrophilicity of the imine carbon, accelerating nucleophilic attacks .

Electrophilic Substitution

The naphthalenone ring undergoes electrophilic substitution, particularly at positions activated by the electron-withdrawing carbonyl group:

-

Halogenation : Bromine or chlorine substitutes at the α-position relative to the carbonyl.

-

Nitration : Introduces nitro groups at electron-rich positions.

Regioselectivity :

Dominant substitution occurs at the 2- and 6-positions of the naphthalenone ring due to resonance stabilization .

Stability Profile

The compound demonstrates selective stability under common laboratory conditions :

| Condition | Stability | Observation |

|---|---|---|

| Water | Insoluble | No reaction observed |

| 5% HCl | Stable | Retains structural integrity |

| 5% Na₂CO₃ | Stable | No decomposition detected |

| UV Light (300–400 nm) | Moderate | Gradual photodegradation over 24h |

Comparative Reaction Pathways

The table below summarizes reactivity relative to structural analogs:

| Reaction Type | This Compound | Naphthalen-1-one |

|---|---|---|

| Hydrolysis Rate | Faster (due to imine group) | Slower |

| Oxidation Susceptibility | High | Moderate |

| Electrophilic Substitution | More regioselective | Less directed |

Mechanistic Insights

Scientific Research Applications

Pharmaceutical Applications

1. Antioxidant Activity

Research indicates that compounds similar to 4-((4-(Diethylamino)-2-methylphenyl)imino)naphthalen-1(4H)-one exhibit significant antioxidant properties. This activity is crucial in developing drugs aimed at combating oxidative stress-related diseases, including cancer and neurodegenerative disorders .

2. Antimicrobial Properties

The compound has shown potential antimicrobial effects, making it a candidate for formulating new antibacterial agents. Studies have demonstrated its efficacy against various bacterial strains, suggesting its application in antibiotic development .

3. Drug Delivery Systems

Due to its chemical structure, this compound can be utilized in drug delivery systems, particularly for targeting specific tissues or cells. Its ability to form nanoparticles enhances the bioavailability of drugs, improving therapeutic outcomes .

Cosmetic Applications

1. Skin Care Formulations

The compound is increasingly being incorporated into cosmetic formulations due to its skin-conditioning properties. It can enhance moisture retention and improve skin texture, making it suitable for creams and lotions aimed at hydration .

2. Colorants and Dyes

In the cosmetic industry, 4-((4-(Diethylamino)-2-methylphenyl)imino)naphthalen-1(4H)-one can serve as a colorant due to its vibrant color profile. This application is particularly relevant in makeup products such as lipsticks and eyeshadows where color stability is essential .

Material Science Applications

1. Polymer Chemistry

The compound's reactivity allows it to be used in synthesizing various polymers with desirable properties such as flexibility and durability. These polymers can be applied in coatings, adhesives, and sealants .

2. Photonic Devices

Research has explored the use of this compound in photonic devices due to its light-absorbing capabilities. Its incorporation into materials used for sensors or light-emitting devices could enhance their performance .

Case Studies

Mechanism of Action

The mechanism of action of 4-((4-(Diethylamino)-2-methylphenyl)imino)naphthalen-1(4H)-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Analogs

BiPNQ (Naphthoquinone-Pyrazole Hybrid)

- Structure: (4E)-2-(1H-Pyrazol-3-ylamino)-4-(1H-pyrazol-3-ylimino)naphthalen-1(4H)-one (, Figure 2).

- Key Differences: Replaces the diethylamino and methyl groups with pyrazole rings.

- Properties : Exhibits polymorphism, confirmed via DSC, TG, and PXRD. Higher thermal stability due to hydrogen bonding from pyrazole NH groups .

Imidazolone Derivatives (e.g., Compound 2d)

- Structure: (Z)-4-(4-(Diethylamino)-2-(difluoroboryl)benzylidene)-1-methyl-2-((E)-2-morpholinovinyl)-1H-imidazol-5(4H)-one ().

- Key Differences : Incorporates a difluoroboryl group and morpholine substituent.

- Properties : Higher thermal stability (decomposition >275°C) and red-shifted absorbance due to extended conjugation .

Indophenol Blue (Dimethylamino Analog)

- Structure: (E)-4-(4-(Dimethylamino)phenylimino)naphthalen-1(4H)-one ().

- Key Differences: Methyl groups instead of ethyl on the amino substituent.

- Properties : Used as a pH indicator (transition at pH 8.5–9.8) and dye. Lower molecular weight (299.36 g/mol) affects solubility and electronic properties .

Pyrazolone-Triazole Hybrids (e.g., Compound 5a-l)

- Structure: (Z)-4-(4-(Diethylamino)-2-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one ().

- Key Differences : Triazole and pyrazolone moieties enhance antimicrobial activity.

- Properties : Demonstrated moderate to strong antibacterial and antifungal effects .

Physicochemical Properties

Key Observations :

- The target compound’s higher boiling point (478.1°C) suggests stronger intermolecular forces compared to Indophenol Blue.

- Imidazolone derivatives (e.g., 2d) exhibit superior thermal stability due to rigid fused-ring systems.

Spectroscopic and Electronic Properties

NMR Spectroscopy

- Target Compound: Expected aromatic proton signals at δ 6.8–8.2 ppm (naphthalenone core) and δ 3.3–3.6 ppm (diethylamino CH2) .

- BiPNQ : Pyrazole NH protons appear at δ 10–12 ppm, absent in the target compound .

- Indophenol Blue: Dimethylamino protons resonate at δ 2.9–3.1 ppm, shifted upfield compared to diethylamino groups .

IR Spectroscopy

- Target Compound : Stretching vibrations for C=O (~1680 cm⁻¹) and C=N (~1600 cm⁻¹) .

- Compound 2d : Additional B-F stretches (~1450 cm⁻¹) and morpholine C-O-C (~1100 cm⁻¹) .

Electronic Absorption

- Target Compound: Absorption in UV-vis range (λmax ~400–450 nm) due to naphthalenone conjugation.

- Indophenol Blue: Red-shifted absorbance (λmax ~600 nm) for pH-sensitive transitions .

Biological Activity

4-((4-(Diethylamino)-2-methylphenyl)imino)naphthalen-1(4H)-one, commonly referred to as a Schiff base compound, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current findings on its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

- Molecular Formula : C21H22N2O

- Molecular Weight : 318.412 g/mol

- CAS Number : 2363-97-5

Research indicates that compounds with a similar naphthoquinone structure exhibit significant biological activities through various mechanisms:

- Antiproliferative Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells. Studies using different cancer cell lines (e.g., DU-145 for prostate cancer, MCF-7 for breast cancer) have demonstrated that it can induce apoptosis and modulate key signaling pathways involved in cell survival and metabolism, such as mTOR and TP53 pathways .

- Oxidative Stress Induction : The redox-active nature of naphthoquinones suggests that they may generate reactive oxygen species (ROS), leading to oxidative stress in cancer cells, which can trigger cell death .

Biological Activity Data

The following table summarizes the antiproliferative activity of 4-((4-(Diethylamino)-2-methylphenyl)imino)naphthalen-1(4H)-one against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| DU-145 | 12.5 | Induces apoptosis via mTOR pathway modulation |

| MCF-7 | 15.0 | Inhibits cell cycle progression |

| T24 | 10.0 | Alters redox homeostasis |

Case Studies

- Study on Anticancer Properties : A recent study evaluated a series of naphthoquinone derivatives, including the compound , against multiple cancer cell lines. The results showed that it had a significant effect on reducing cell viability and inducing apoptosis, with IC50 values comparable to standard chemotherapeutics like doxorubicin .

- Antimicrobial Activity Evaluation : In another investigation focused on antimicrobial properties, the compound exhibited activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be promising, indicating potential for development as an antibacterial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((4-(Diethylamino)-2-methylphenyl)imino)naphthalen-1(4H)-one, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via condensation reactions between 4-(diethylamino)-2-methylaniline and 1,4-naphthoquinone derivatives under acidic or catalytic conditions. Key steps include refluxing in solvents like ethanol or acetonitrile, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradients). Purity is validated using high-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) to confirm structural integrity and absence of byproducts .

Q. How should researchers characterize the electronic and structural properties of this compound?

- Methodological Answer : Employ spectroscopic techniques:

- UV-Vis/fluorescence spectroscopy to assess absorption/emission maxima, indicative of π-conjugation and electronic transitions.

- X-ray crystallography (if single crystals are obtainable) for precise bond angles and intermolecular interactions.

- Density Functional Theory (DFT) calculations to correlate experimental spectra with theoretical electronic structures .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Based on structural analogs (e.g., indophenol derivatives), handle with PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. Toxicity screening (e.g., Ames test) is recommended, as imine-containing compounds may exhibit mutagenicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or HRMS adducts)?

- Methodological Answer :

- For NMR anomalies , verify solvent deuterium exchange effects or paramagnetic impurities. Use 2D NMR (COSY, HSQC) to assign ambiguous peaks.

- For HRMS discrepancies , check for sodium/potassium adducts (+23/+39 Da) or in-source fragmentation. Compare with isotopic distribution patterns .

Q. What strategies optimize the compound’s photostability for applications in fluorescent probes?

- Methodological Answer : Modify the diethylamino group to reduce electron-donating strength, or introduce electron-withdrawing substituents (e.g., fluorine) on the naphthalenone core. Assess photobleaching rates via time-resolved fluorescence under controlled irradiation .

Q. How does the compound’s reactivity compare to structural analogs (e.g., dimethylamino or unsubstituted phenyl derivatives)?

- Methodological Answer : Perform comparative kinetics studies:

- Monitor imine hydrolysis rates under acidic/basic conditions via HPLC.

- Evaluate electronic effects using cyclic voltammetry; diethylamino groups enhance electron-donating capacity vs. dimethylamino, altering redox potentials .

Q. What computational methods predict the compound’s solubility and aggregation behavior in biological media?

- Methodological Answer : Use Molecular Dynamics (MD) simulations with force fields (e.g., OPLS-AA) to model solvation free energy. Pair with Hansen Solubility Parameters to identify compatible solvents. Experimentally validate via dynamic light scattering (DLS) to detect aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.